Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)-
Description
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- (hereafter referred to as Compound 4 for clarity in this document) is a nitro-functionalized oxadiazole derivative characterized by a central methanone group linked to two 4-nitrophenyl substituents via a 1,2,5-oxadiazole (furazan) ring system. This compound crystallizes in the orthorhombic space group Pbc2₁ with a density of 1.675 g·cm⁻³, as reported in crystallographic studies . Its thermal stability is notable, with decomposition observed at 298°C, attributed to its hydrogen-bonding network and nitro group contributions to molecular rigidity .
Properties
CAS No. |
21443-52-7 |
|---|---|
Molecular Formula |
C16H8N4O8 |
Molecular Weight |
384.26 g/mol |
IUPAC Name |
[4-(4-nitrobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H8N4O8/c21-15(9-1-5-11(6-2-9)18(23)24)13-14(20(27)28-17-13)16(22)10-3-7-12(8-4-10)19(25)26/h1-8H |
InChI Key |
AMAPWVDLJAKJDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves several steps. One common method includes the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures. This reaction is followed by partial oxidation using hydrogen peroxide in concentrated sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents and conditions used in these reactions include toluene, sulfuric acid, and hydrogen peroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. The nitrophenyl groups enhance the compound's ability to interact with bacterial cell walls, leading to increased efficacy against various pathogens. For instance, research has shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-cancer Properties
The oxadiazole derivatives have been investigated for their anti-cancer properties. Studies indicate that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. In vitro studies demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Materials Science
Polymer Chemistry
Methanone derivatives are being explored for their use in polymer synthesis. The incorporation of oxadiazole moieties into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .
Nanocomposites
The compound is also being utilized in the development of nanocomposites. When combined with nanomaterials such as graphene or carbon nanotubes, it enhances electrical conductivity and mechanical strength. This application is particularly relevant in the creation of advanced materials for electronics and energy storage devices .
Environmental Applications
Photodegradation of Pollutants
The photochemical properties of methanone derivatives make them suitable for environmental remediation applications. Studies have demonstrated their effectiveness in the photodegradation of organic pollutants under UV light exposure. This property can be harnessed for the development of photocatalysts aimed at breaking down hazardous substances in wastewater treatment processes .
Sensors for Environmental Monitoring
The compound's ability to undergo specific chemical reactions makes it a candidate for developing sensors that detect environmental pollutants. Research indicates that sensors based on methanone derivatives can provide real-time monitoring of contaminants in air and water .
Case Studies
Mechanism of Action
The mechanism of action of Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with cellular components, leading to various biological outcomes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thermal and Structural Comparisons
Table 1: Thermal and Structural Data for Selected Compounds
- Thermal Stability: Compound 4 exhibits superior thermal stability compared to tetrazole-based analogs (e.g., di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole)), which decompose at 288.7°C and 247.6°C, respectively . This difference arises from the oxadiazole ring’s rigidity and the nitro groups’ electron-withdrawing effects, which stabilize the molecular framework against thermal degradation.
- Hydrogen Bonding : While tetrazole analogs rely on extensive intermolecular H-bonds for stability, Compound 4 achieves comparable stability with fewer H-bonds due to its planar nitro-aromatic system .
Spectroscopic and Functional Comparisons
Table 2: Functional Group and Spectral Behavior
- UV Absorption: Compound 4’s nitro groups enhance UV-B absorption, similar to commercial benzophenone-based stabilizers like Chimassorb®81 . However, its absorbance spectrum is narrower compared to indole derivatives (e.g., cyclopentyl(1-Indole-3-yl)methanone), which absorb broadly in UV-A due to π-conjugation in the indole ring .
- Steric Effects: Unlike indole-based methanones, Compound 4 lacks steric hindrance around its aromatic core, enabling efficient packing in crystalline phases and stronger intermolecular interactions .
Ion-Mobility and Reactivity
Ion-mobility studies on cyclopentyl(1-Indole-3-yl)methanone reveal reduced mobility due to steric hindrance at the indole 2- and 3-positions, whereas Compound 4’s planar structure facilitates higher ion mobility in gas-phase analyses .
Biological Activity
Methanone, specifically the compound known as (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis((4-nitrophenyl)-), is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Methanone can be represented as follows:
- Molecular Formula : C18H14N4O4
- Molecular Weight : 354.3136 g/mol
- CAS Number : 7733-96-2
The presence of the oxadiazole ring contributes to its biological properties, particularly in medicinal chemistry.
Anticancer Activity
-
Mechanisms of Action : Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting various cellular mechanisms. They can inhibit key enzymes involved in cancer cell proliferation, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Telomerase
-
Case Studies :
- A study demonstrated that compounds derived from the oxadiazole scaffold showed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
-
Table 1: Anticancer Activity Summary
Compound Cell Line IC50 (µM) Mechanism Methanone MCF-7 0.65 HDAC Inhibition Methanone A549 2.41 Telomerase Inhibition Doxorubicin MCF-7 10.38 DNA Intercalation
Antimicrobial Activity
Methanone has also been evaluated for its antimicrobial properties against various pathogens. The compound demonstrated moderate to high activity against both gram-positive and gram-negative bacteria.
- Mechanisms of Action : The antimicrobial activity is primarily attributed to the disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
- Case Studies :
-
Table 2: Antimicrobial Activity Summary
Compound Pathogen MIC (µg/mL) Methanone E. coli 10 Methanone S. aureus 12 Standard Antibiotic Penicillin 15
Antioxidant Activity
Oxadiazole derivatives have shown promising antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.
- Mechanisms of Action : The antioxidant activity is linked to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
- Case Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
